

Fmoc-Ala-Ala-Asn(Trt)-OH CAS number 1951424-92-2

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Compound of Interest

Compound Name: Fmoc-Ala-Ala-Asn(Trt)-OH

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An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH

CAS Number: 1951424-92-2

This technical guide provides a comprehensive overview of **Fmoc-Ala-Ala-Asn(Trt)-OH**, a protected tripeptide widely utilized in peptide synthesis and as a cleavable linker in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Information

Fmoc-Ala-Ala-Asn(Trt)-OH is a tripeptide building block where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of asparagine is protected by a trityl (Trt) group.^{[1][2]} This dual protection strategy makes it an ideal reagent for solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to construct complex peptide chains.^{[1][2]}

One of the most significant applications of this molecule is its role as an enzymatically cleavable linker in antibody-drug conjugates (ADCs).^{[3][4][5][6][7]} The Ala-Ala-Asn sequence can be recognized and cleaved by proteases such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.^{[1][5][7]} This targeted cleavage facilitates the specific release of cytotoxic drugs within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.^[7]

Quantitative Data

The following table summarizes the key chemical and physical properties of **Fmoc-Ala-Ala-Asn(Trt)-OH** based on data from various suppliers.

Property	Value	Source(s)
CAS Number	1951424-92-2	[3][4]
Molecular Formula	C44H42N4O7	[3][4][8]
Molecular Weight	738.83 g/mol	[3][4]
Purity (by HPLC)	>95% to >99%	[3][8]
Appearance	White to off-white solid	General
Storage Temperature	-20°C	[4]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **Fmoc-Ala-Ala-Asn(Trt)-OH** is not readily available in the literature, a standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be employed. The following is a generalized, representative protocol for the synthesis of a tripeptide of this nature on a resin support.

General Protocol for Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH

This protocol describes the manual synthesis on a Rink Amide resin, which upon cleavage yields a C-terminal amide. For the synthesis of the carboxylic acid, a 2-chlorotrityl chloride resin would be appropriate.

Materials and Reagents:

- Rink Amide resin
- Fmoc-Asn(Trt)-OH

- Fmoc-Ala-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt) or Oxyma Pure
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H₂O)
- Diethyl ether

Protocol Steps:

- Resin Swelling:
 - Place the Rink Amide resin in a reaction vessel.
 - Wash the resin with DMF (3x) and then with DCM (3x).
 - Swell the resin in DMF for 30-60 minutes.
- First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin linker.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

- Activation: In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to activate for 5-10 minutes.
- Coupling: Add the activated amino acid solution to the resin. Add DIPEA (6 eq.) and agitate the mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue the coupling or repeat the step.
- Wash the resin with DMF (5x) and DCM (3x).
- Second Amino Acid Coupling (Fmoc-Ala-OH):
 - Fmoc Deprotection: Remove the Fmoc group from the resin-bound Asn(Trt) by treating with 20% piperidine in DMF as described above.
 - Wash the resin with DMF (5x) and DCM (3x).
 - Activation and Coupling: Activate and couple Fmoc-Ala-OH using the same procedure as for the first amino acid.
 - Wash the resin with DMF (5x) and DCM (3x).
- Third Amino Acid Coupling (Fmoc-Ala-OH):
 - Repeat the deprotection, activation, and coupling steps with the final Fmoc-Ala-OH.
 - After the final coupling, wash the resin with DMF (5x) and DCM (3x), and dry the peptide-resin under vacuum.
- Cleavage from Resin (to obtain peptide acid):
 - Note: This step is for cleaving the peptide from a resin like 2-chlorotrityl chloride resin to yield the carboxylic acid.
 - Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

- Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Trt and other side-chain protecting groups (if any).
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
- Purification:
 - Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final product.

Visualizations

Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of the tripeptide.

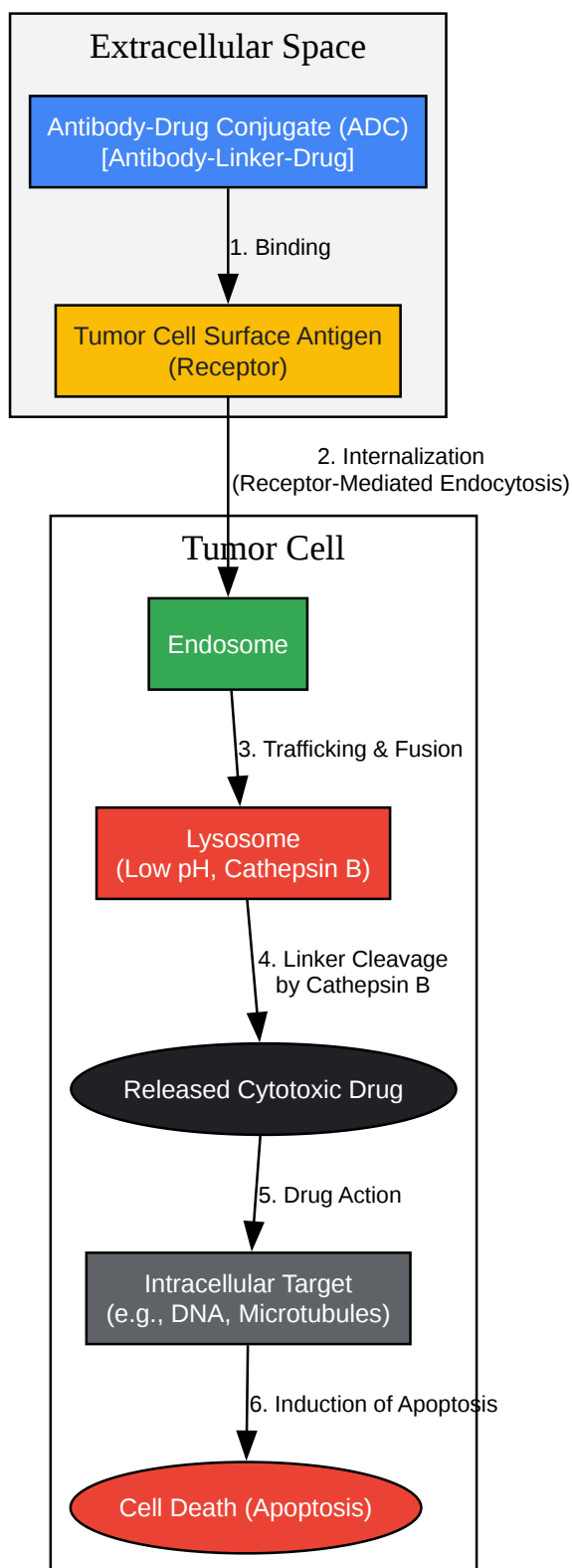


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Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway for ADC Action

This diagram illustrates the mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker like Ala-Ala-Asn.



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Caption: Mechanism of action for an ADC with a cathepsin-cleavable linker.

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